3-Methyl-2-(2-phenylacetamido)butanoic acid is a synthetic organic compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular structure comprises a butanoic acid backbone with a methyl group and a phenylacetamido substituent, which contributes to its biological activity and utility in various chemical reactions. The compound is often utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
The compound can be synthesized through various chemical methods, primarily involving the reaction of valine with phenylacetyl chloride in the presence of a base such as triethylamine. This approach is commonly employed in both laboratory and industrial settings to produce high yields of the desired product while maintaining purity.
3-Methyl-2-(2-phenylacetamido)butanoic acid is classified as an amino acid derivative due to its structural similarities with natural amino acids. It falls under the category of amides, specifically acetamides, owing to the presence of the phenylacetamido group.
The synthesis of 3-Methyl-2-(2-phenylacetamido)butanoic acid typically involves:
This method is favored for its efficiency and ability to produce high-purity products suitable for further applications.
The molecular formula for 3-Methyl-2-(2-phenylacetamido)butanoic acid is . Its structure features:
The compound's structural representation can be visualized using molecular modeling software or chemical drawing tools.
3-Methyl-2-(2-phenylacetamido)butanoic acid undergoes several types of chemical reactions:
For oxidation reactions:
For reduction reactions:
These reactions highlight the versatility of 3-Methyl-2-(2-phenylacetamido)butanoic acid in synthetic organic chemistry.
The mechanism of action for 3-Methyl-2-(2-phenylacetamido)butanoic acid involves its interaction with specific biological targets, such as enzymes and receptors. It may function as an inhibitor or modulator within biochemical pathways, influencing cellular processes. The precise mechanism can vary depending on the context of use, particularly in therapeutic applications where it may affect metabolic pathways or signaling cascades.
Physical property data can vary based on purity and specific synthesis methods employed. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm identity and purity.
3-Methyl-2-(2-phenylacetamido)butanoic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its importance in both fields.
Traditional synthetic routes for 3-Methyl-2-(2-phenylacetamido)butanoic acid (CAS 725-67-7 or 2752-50-3) rely on multi-step organic reactions. The primary methods include:
Table 1: Traditional Synthesis Methods and Performance
| Method | Reagents/Conditions | Yield (%) | Key Limitations |
|---|---|---|---|
| Direct Amination | 3-Methyl-2-bromobutanoic acid, Phenylacetamide, Base | 60–75 | Racemization, low atom economy |
| EDC Coupling | Valine derivative, Phenylacetic acid, EDC, DCM | 80–85 | Urea byproduct formation |
| Schotten-Baumann | Phenylacetyl chloride, Biphasic system | 50–65 | Hydrolysis side reactions |
Stereoselective synthesis targets the biologically relevant (2S)-enantiomer through advanced catalytic systems:
Table 2: Advanced Catalytic Systems for Enantioselective Synthesis
| Strategy | Catalyst/System | ee (%) | Conversion/Yield | Innovation |
|---|---|---|---|---|
| Asymmetric Hydrogenation | BINAP-Ru Complexes | >95 | 90% | High-pressure tolerance |
| La-Ami Amidases | L. adecarboxylata NtCn-hydrolase | 99.9 | 49.7% | Thermostability (t₁/₂ = 19.8 h) |
| Directed Evolution | PmGluDH-A164G + EsGDH | >99 | 95% (STY: 6,410 g·L⁻¹·d⁻¹) | Coordinated cofactor recycling |
Recent advances prioritize atom economy and waste reduction:
Table 3: Sustainability Metrics for Green Amidation Methods
| Method | Solvent | E-Factor | Energy Demand | Waste Reduction vs. Traditional |
|---|---|---|---|---|
| Enzymatic Amidation | Solvent-free | 1.5–2.0 | Low (40–60°C) | 90% |
| Photoredox Catalysis | Water | 3.0–3.5 | Ambient | 80% |
| Continuous-Flow Biocatalysis | Aqueous buffer | 1.2–1.8 | Moderate (30–50°C) | 70% |
Table 4: Key Molecular Properties
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ | Carbon 66.36%, Hydrogen 7.29%, Nitrogen 5.95%, Oxygen 20.40% |
| Molecular Weight | 235.28 g/mol | Confirmed via mass spectrometry |
| IUPAC Name | (2S)-3-methyl-2-[(2-phenylacetyl)amino]butanoic acid | Chiral center at C2 |
| CAS Number | 725-67-7, 2752-50-3 | Dual registry numbers |
| Solubility | >50 mg/mL in methanol/water | Limited solubility in apolar solvents |
| Melting Point | 120–130°C | Characteristic of crystalline amino acid derivatives |
| SMILES | CC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1 | Encodes stereochemistry |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: